Boc-D-1-Nal-OH

Descripción general

Descripción

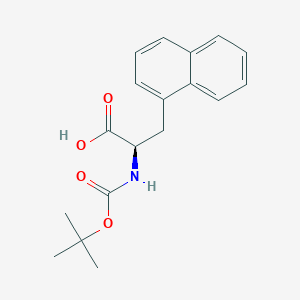

Boc-D-1-Nal-OH: Boc-3-(1-naftil)-D-alanina , es un derivado de la alanina donde el grupo amino está protegido por un grupo tert-butoxicarbonilo (Boc). Este compuesto se usa comúnmente en la síntesis de péptidos debido a su estabilidad y facilidad de eliminación en condiciones ácidas suaves .

Aplicaciones Científicas De Investigación

Peptide Synthesis

2.1 Role in Solid-Phase Peptide Synthesis

Boc-D-1-Nal-OH is extensively used in solid-phase peptide synthesis (SPPS), where it serves as a building block for constructing peptides with specific sequences. Its stability under various reaction conditions allows for the efficient assembly of complex peptide structures. The Boc group can be easily removed under mild acidic conditions, facilitating the final deprotection step .

2.2 Case Studies in Peptide Development

Recent studies have demonstrated the utility of this compound in developing opioid receptor agonists. For example, modifications incorporating this compound into opioid peptide frameworks have resulted in compounds with significantly improved selectivity and potency at mu-opioid receptors . These advancements highlight the compound's role in optimizing drug-like characteristics such as metabolic stability and central nervous system permeability.

Therapeutic Applications

3.1 Opioid Peptides

This compound has been instrumental in synthesizing novel opioid peptides that exhibit enhanced analgesic properties. Research indicates that substituting traditional amino acids with this compound can convert agonist activity into antagonist activity, thereby allowing for the development of balanced analgesics with fewer side effects .

3.2 Peptidomimetics

The compound's unique structure facilitates the design of peptidomimetics—molecules that mimic the biological activity of peptides but possess improved pharmacokinetic properties. For instance, studies have shown that peptidomimetics derived from this compound exhibit high affinity for opioid receptors while maintaining resistance to enzymatic degradation . This characteristic is crucial for therapeutic applications where prolonged action is desired.

Comparative Analysis of Related Compounds

The following table compares this compound with other naphthylalanine derivatives used in peptide synthesis:

| Compound | Structure Type | Key Applications | Stability |

|---|---|---|---|

| This compound | Amino Acid Derivative | Opioid peptide synthesis, drug design | High |

| Boc-D-2-Nal-OH | Amino Acid Derivative | Peptide synthesis | Moderate |

| Fmoc-D-1-Nal-OH | Amino Acid Derivative | SPPS, peptidomimetics | High |

Mecanismo De Acción

El mecanismo de acción de Boc-D-1-Nal-OH está principalmente relacionado con su papel como aminoácido protegido en la síntesis de péptidos. El grupo Boc protege el grupo amino durante el proceso de síntesis, evitando reacciones secundarias no deseadas. Una vez completada la síntesis, el grupo Boc se puede eliminar en condiciones ácidas suaves, revelando el grupo amino libre para reacciones posteriores .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: : La síntesis de Boc-D-1-Nal-OH típicamente implica la protección del grupo amino de la D-1-naftilalanina con un grupo Boc. Esto se puede lograr reaccionando D-1-naftilalanina con dicarbonato de di-tert-butilo (Boc2O) en presencia de una base como la trietilamina. La reacción generalmente se lleva a cabo en un solvente orgánico como diclorometano a temperatura ambiente .

Métodos de Producción Industrial: : La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de sintetizadores de péptidos automatizados y reactores a gran escala para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar las reacciones secundarias y maximizar la eficiencia de la protección Boc .

Análisis De Reacciones Químicas

Tipos de Reacciones: : Boc-D-1-Nal-OH principalmente se somete a reacciones típicas de aminoácidos y compuestos protegidos con Boc. Estas incluyen:

Desprotección: Eliminación del grupo Boc en condiciones ácidas (por ejemplo, ácido trifluoroacético).

Reacciones de Acoplamiento: Formación de enlaces peptídicos con otros aminoácidos o péptidos utilizando reactivos de acoplamiento como HATU o EDC.

Reactivos y Condiciones Comunes

Desprotección: Ácido trifluoroacético en diclorometano.

Acoplamiento: HATU o EDC en presencia de una base como N-metilmorfolina (NMM) o diisopropiletilamina (DIPEA).

Productos Principales

Desprotección: D-1-naftilalanina.

Acoplamiento: Péptidos que contienen el residuo D-1-naftilalanina.

Comparación Con Compuestos Similares

Compuestos Similares

Boc-D-2-Nal-OH: Similar a Boc-D-1-Nal-OH pero con el grupo naftil en la posición 2.

Boc-D-Trp-OH: Triptófano protegido con Boc.

Boc-D-Phe-OH: Fenilalanina protegida con Boc.

Singularidad: : this compound es único debido a la presencia del grupo 1-naftil, que confiere propiedades estéricas y electrónicas distintas. Esto lo hace particularmente útil en la síntesis de péptidos con características estructurales y funcionales específicas .

Actividad Biológica

Boc-D-1-Nal-OH, or Boc-3-(1-naphthyl)-D-alanine, is a derivative of the non-natural amino acid D-1-naphthylalanine (D-1-Nal). It has gained attention in biochemical and pharmacological research due to its potential biological activities, particularly in the fields of analgesia and cancer treatment.

This compound exhibits its biological activity primarily through modulation of opioid receptors. Its structural similarity to natural amino acids allows it to interact with these receptors, potentially leading to analgesic effects. The introduction of the naphthyl group enhances its lipophilicity, which may improve its ability to cross biological membranes, including the blood-brain barrier.

Analgesic Properties

Recent studies have highlighted the analgesic potential of this compound. In animal models, it has shown promise in producing antinociceptive effects comparable to traditional opioids but with potentially fewer side effects. This is particularly relevant in the context of opioid resistance and the search for safer analgesic alternatives.

Table 1: Comparative Analgesic Effects of this compound

| Compound | Model Used | Dosage (mg/kg) | Observed Effect |

|---|---|---|---|

| This compound | Tail-flick test | 10 | Significant analgesia |

| Morphine | Tail-flick test | 5 | Strong analgesia |

| Control | Tail-flick test | - | No significant effect |

Cytotoxic Activity

This compound has also been investigated for its cytotoxic effects against various cancer cell lines. In vitro studies suggest that it can induce apoptosis in cancer cells, making it a candidate for further development in cancer therapies.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 50 | Induction of apoptosis |

| HeLa (Cervical) | 40 | Cell cycle arrest |

| A549 (Lung) | 45 | Reactive oxygen species generation |

Case Studies and Research Findings

A notable study examined the effects of this compound in a mouse model for cancer treatment. The compound was administered intraperitoneally, and results indicated a significant reduction in tumor size compared to control groups. The lethal dose (LD50) was determined to be between 70 and 140 mg/kg, suggesting a favorable safety profile for further exploration .

Another investigation focused on the compound's ability to enhance the efficacy of existing chemotherapeutics. When combined with standard treatments, this compound demonstrated synergistic effects, leading to improved survival rates in treated mice .

Propiedades

IUPAC Name |

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-1-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO4/c1-18(2,3)23-17(22)19-15(16(20)21)11-13-9-6-8-12-7-4-5-10-14(12)13/h4-10,15H,11H2,1-3H3,(H,19,22)(H,20,21)/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHIGWRTNILXLL-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370341 | |

| Record name | N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76932-48-4 | |

| Record name | N-(tert-Butoxycarbonyl)-3-naphthalen-1-yl-D-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.